(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid
Description
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative with the molecular formula C₈H₁₀BNO₄ and a molecular weight of 194.98 g/mol . Its structure features a pyridine ring substituted at the 3-position with a boronic acid group (-B(OH)₂) and at the 6-position with a 1,3-dioxolane moiety. The compound is cataloged under CAS number 1072952-38-5 and MDL number MFCD06659509 . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .
Properties
IUPAC Name |
[6-(1,3-dioxolan-2-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBZOUJAMDSHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660540 | |
| Record name | [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-38-5 | |
| Record name | [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid typically involves the formation of the boronic acid moiety through hydroboration or borylation reactions. One common method is the hydroboration of an appropriate pyridine derivative followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron atom to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, coupled aromatic compounds, and various boron-containing intermediates that can be further functionalized .
Scientific Research Applications
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of boron-carbon bonds through the interaction of the boronic acid moiety with various electrophiles. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid can be contextualized against analogous pyridine boronic acids. Below is a comparative analysis based on substituent effects, reactivity, and applications.
Structural and Electronic Comparisons
Reactivity in Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura couplings. Substituents critically influence reaction kinetics:
- Electron-Donating Groups (e.g., 1,3-dioxolane) : May slow transmetallation due to reduced electrophilicity at the boron center .
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Activate the boronic acid, accelerating coupling reactions. For example, (6-Trifluoromethylpyridin-3-yl)boronic acid was employed in synthesizing fluorinated pyrimidine derivatives with high efficiency .
Biological Activity
(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound features a pyridine ring substituted with a dioxolane moiety and a boronic acid functional group. This structure is known to confer various biological properties, primarily through interactions with biological targets such as enzymes and receptors.
The mechanism of action for boronic acids typically involves:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, thereby inhibiting their activity. This property is particularly relevant in the context of protease inhibition.
- Binding Affinity : The presence of the dioxolane ring may enhance binding affinity to specific targets, potentially increasing the compound's efficacy.
Research indicates that compounds with similar structures may exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The exact pathways and molecular targets can vary based on the specific context of application.
Antibacterial Activity
A study evaluating various dioxolane derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 625 |
| 2 | Enterococcus faecalis | 1250 |
| 3 | Pseudomonas aeruginosa | 500 |
Antifungal Activity
In antifungal assessments, compounds containing the dioxolane structure were effective against Candida albicans, showing promising results that warrant further exploration in therapeutic contexts .
Case Studies
- Antimicrobial Properties : A series of new 1,3-dioxolanes were synthesized and tested for their antimicrobial properties. The study found that certain derivatives exhibited strong antibacterial effects against multiple strains, indicating that modifications to the dioxolane structure can enhance biological activity .
- Cancer Research : Research into boronic acids has revealed their potential as anticancer agents. Studies have shown that they can inhibit tumor growth by blocking specific signaling pathways involved in cancer cell proliferation.
Pharmacokinetics
Pharmacokinetic studies suggest that the solubility and stability of this compound are influenced by environmental pH. This can affect its bioavailability and therapeutic efficacy. Understanding these parameters is crucial for optimizing dosage forms for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
